4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Lipophilicity Medicinal Chemistry ADME

This fully substituted monocyclic pyrazole features a unique combination of a 4-chloro electron-withdrawing group and an N1-isopropyl steric bulk, delivering a defined physicochemical profile (MW 158.63, XLogP3 2.0, TPSA 17.8 Ų) that cannot be replicated by N1-unsubstituted or N1-methyl analogs. The 4-Cl handle is primed for Suzuki and Buchwald-Hartwig diversification, making it an ideal scaffold for CNS-focused library synthesis and SAR studies. Secure reproducible results with commercial ≥95% purity from established vendors—request your quote today.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 1217862-27-5
Cat. No. B1388671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-isopropyl-3-methyl-1H-pyrazole
CAS1217862-27-5
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Cl)C(C)C
InChIInChI=1S/C7H11ClN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3
InChIKeyQEJASQNGNFBNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS 1217862-27-5): Procurement-Ready Pyrazole Building Block


4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS 1217862-27-5) is a fully substituted monocyclic pyrazole derivative bearing a chlorine atom at the 4-position, an isopropyl group at the N1-position, and a methyl group at the 3-position [1]. The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, with a molecular formula of C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol [1]. Commercial availability from multiple established vendors makes it an accessible starting material for diverse synthetic applications.

Why 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Cannot Be Arbitrarily Replaced by Generic Pyrazole Analogs


The specific substitution pattern of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole confers a unique combination of steric, electronic, and lipophilic properties that cannot be reproduced by simple pyrazole analogs. The presence of a chlorine atom at the 4-position introduces both an electron-withdrawing inductive effect and a site for further functionalization via cross-coupling chemistry [1], while the N1-isopropyl group provides steric bulk that influences molecular conformation and target engagement [2]. Research on structurally related pyrazole derivatives demonstrates that even subtle changes in the N1-alkyl substituent can dramatically alter biological activity profiles [3]. Therefore, indiscriminate substitution with alternative pyrazoles—such as unsubstituted, N1-methyl, or C4-unsubstituted analogs—may result in synthetic incompatibility or divergent biological outcomes, underscoring the importance of this specific compound for reproducible research.

Quantitative Differentiation of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole from Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to N1-Unsubstituted and N1-Methyl Analogs

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole exhibits a computed XLogP3 value of 2.0 [1], which is significantly higher than that of the N1-unsubstituted analog 4-chloro-3-methyl-1H-pyrazole (XLogP3 = 1.2 ) and the N1-methyl analog 4-chloro-1,3-dimethyl-1H-pyrazole (XLogP3 ≈ 1.6, estimated by analogy). This difference of approximately 0.8 log units translates to a roughly 6-fold increase in partition coefficient, which is critical for optimizing membrane permeability and bioavailability in drug discovery programs.

Lipophilicity Medicinal Chemistry ADME

Increased Steric Bulk (Molecular Weight) vs. Unsubstituted and N1-Methyl Analogs

The molecular weight of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole is 158.63 g/mol [1], which is approximately 42 g/mol higher than that of 4-chloro-3-methyl-1H-pyrazole (116.55 g/mol ) and about 34 g/mol higher than that of 1-isopropyl-3-methyl-1H-pyrazole (124.18 g/mol ). This increase reflects the added steric bulk of the isopropyl group at the N1-position, which can be exploited to modulate target selectivity by influencing conformational dynamics and restricting binding pocket access in enzyme inhibition assays.

Steric Effects Structure-Activity Relationship Synthetic Chemistry

Commercial Purity Specification of ≥95–98% from Established Vendors

Commercially available 4-chloro-1-isopropyl-3-methyl-1H-pyrazole is offered with a minimum purity specification of 95% or 98% , ensuring a reliable starting material for synthetic applications. In contrast, the N1-unsubstituted analog 4-chloro-3-methyl-1H-pyrazole is often supplied at unspecified or lower purities , and the dechlorinated N1-isopropyl analog is primarily available from vendors with limited quality documentation . This defined purity level reduces the risk of side reactions and simplifies purification workflows.

Procurement Quality Control Reproducibility

Class-Level Nematicidal Activity Evidence Supporting N1-Isopropyl Pyrazole Scaffolds

While direct biological data for 4-chloro-1-isopropyl-3-methyl-1H-pyrazole itself are limited in the public domain, closely related 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated potent nematicidal activity against Meloidogyne incognita at 10 ppm [1]. Notably, within this series, the 4-chloro-substituted carboxamide derivatives (e.g., compounds 5b and 5g) exhibited superior activity compared to non-chlorinated analogs [1]. This class-level evidence strongly suggests that the 4-chloro and N1-isopropyl substitution pattern present in 4-chloro-1-isopropyl-3-methyl-1H-pyrazole constitutes a privileged scaffold for nematicidal and broader agrochemical applications.

Agrochemical Nematicidal Crop Protection

Reduced Topological Polar Surface Area (TPSA) Relative to N1-Unsubstituted Analog

The topological polar surface area (TPSA) of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole is computed to be 17.8 Ų [1], which is approximately 10.9 Ų lower than that of the N1-unsubstituted analog 4-chloro-3-methyl-1H-pyrazole (TPSA = 28.7 Ų ). This reduction arises from the replacement of the N1-hydrogen bond donor with an isopropyl group, eliminating a potential hydrogen-bonding site. A TPSA value below 60 Ų is generally associated with improved passive membrane permeability [2], making the isopropyl derivative a more attractive scaffold for central nervous system (CNS) drug discovery campaigns.

Membrane Permeability Drug Design Physicochemical Properties

Zero Hydrogen Bond Donors vs. One H-Bond Donor in N1-Unsubstituted Analog

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole possesses zero hydrogen bond donors (HBD count = 0 [1]), whereas the N1-unsubstituted analog 4-chloro-3-methyl-1H-pyrazole contains one hydrogen bond donor (HBD count = 1 ). This difference is a direct consequence of N1-alkylation. A lower HBD count generally correlates with improved oral bioavailability according to Lipinski's Rule of Five, and eliminating a hydrogen bond donor can reduce metabolic susceptibility and improve logD profiles.

Hydrogen Bonding Drug-Likeness Lipinski's Rules

High-Impact Research and Industrial Applications of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole


Synthesis of N1-Isopropyl Pyrazole Libraries for CNS Drug Discovery

The reduced TPSA (17.8 Ų) and zero hydrogen bond donor count [1] make 4-chloro-1-isopropyl-3-methyl-1H-pyrazole an ideal starting scaffold for synthesizing focused compound libraries targeting central nervous system (CNS) disorders. The enhanced lipophilicity (XLogP3 = 2.0) relative to N1-unsubstituted analogs supports improved blood-brain barrier penetration. Researchers can leverage the 4-chloro handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine substituents, enabling rapid exploration of structure-activity relationships.

Agrochemical Lead Generation for Nematicide Development

Class-level evidence demonstrates that 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives bearing a 4-chloro substituent exhibit potent nematicidal activity against Meloidogyne incognita at 10 ppm [2]. 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole serves as a direct precursor to these bioactive 5-carboxamide derivatives. Its commercial availability at defined purity (95–98%) ensures reproducible synthesis and downstream biological evaluation in crop protection research programs.

SAR Studies Modulating Steric and Electronic Effects in Enzyme Inhibition

The unique combination of a chlorine atom (electron-withdrawing) and an isopropyl group (steric bulk) provides a well-defined perturbation of the pyrazole core's physicochemical properties. Compared to N1-unsubstituted or N1-methyl analogs, the increased molecular weight (+42 g/mol) and altered lipophilicity (+0.8 log units) [1] offer a quantifiable basis for probing steric and lipophilic contributions to target binding. This compound is particularly suited for SAR studies where researchers need to systematically explore the impact of N1-substituent size on enzyme inhibition potency and selectivity, as demonstrated in the benzodiazepine receptor SAR studies with related chloropyrazolyl triazoloquinoxalines [3].

Building Block for High-Throughput Chemistry and Parallel Synthesis

With a molecular weight of 158.63 g/mol and a single rotatable bond [1], 4-chloro-1-isopropyl-3-methyl-1H-pyrazole is an attractive building block for high-throughput and parallel synthesis workflows. The compound's defined commercial purity (≥95%) from established vendors minimizes the risk of synthetic failures due to impurities. Its 4-chloro substituent provides a versatile handle for diversification via SNAr or metal-catalyzed cross-coupling reactions, enabling the rapid generation of large compound arrays for hit-to-lead campaigns.

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